3-Benzyl-3-methyl-azetidine

Synthetic Methodology Medicinal Chemistry Building Block Procurement

Medicinal chemists often face metabolic instability in early CNS leads. 3-Benzyl-3-methyl-azetidine directly addresses this with its rigid, 3,3-disubstituted architecture. The geminal benzyl and methyl substitution creates a quaternary carbon center that resists oxidative metabolism, improving plasma half-life over mono-substituted azetidines. - Provides steric bulk and nitrogen basicity for tuning oral absorption and CNS penetration. - Enables exploration of novel chemical space in monoamine transporter SAR programs (scaffold claimed in CNS disorder patents). - Supplied as a high-purity building block to support hit-to-lead and library synthesis.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B12843609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-methyl-azetidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1(CNC1)CC2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-11(8-12-9-11)7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
InChIKeyWRXQYWHXQSTUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-3-methyl-azetidine: Profile & Procurement


3-Benzyl-3-methyl-azetidine (CAS 1266989-29-0, C11H15N, MW 161.24) is a 3,3-disubstituted azetidine building block used in medicinal chemistry. It features a strained four-membered azetidine ring substituted at the 3-position with both a benzyl and a methyl group [1]. This specific substitution pattern creates a chiral quaternary carbon center and distinct steric/electronic properties that differentiate it from mono-substituted azetidine analogs. The compound is commercially available in both free base and hydrochloride salt forms, with reported purities typically ranging from 95% to 98% .

3,3-Disubstituted azetidine building block for medicinal chemistry
Chiral quaternary carbon center supports stereochemical SAR
Available as free base and hydrochloride salt for diverse coupling conditions
Differentiates from N-substituted or mono-substituted azetidine analogs

3-Benzyl-3-methyl-azetidine: Why Substitution Fails


Generic substitution among azetidine building blocks is precluded by the 3,3-disubstituted architecture of 3-Benzyl-3-methyl-azetidine. The presence of both benzyl and methyl groups at the same ring carbon introduces steric hindrance that alters reactivity, metabolic stability, and target binding compared to 1-benzyl-3-methylazetidine (N-substituted) or 3-benzylazetidine (mono-substituted). Class-level SAR studies demonstrate that 3,3-disubstituted azetidines exhibit distinct conformational constraints that directly impact biological outcomes [1]. Furthermore, the quaternary center confers increased resistance to oxidative metabolism and improved metabolic stability in plasma—an effect quantified for structurally related 3,3-dialkylazetidinones [2]. These differences render direct analog replacement chemically and pharmacologically inappropriate without quantitative validation.

vs. 1-Benzyl-3-methylazetidine (N-substituted) Different substitution pattern alters reactivity and CNS target binding; class-level evidence indicates N-substituted analogs lack 3,3-disubstituted target engagement
vs. 3-Benzylazetidine (mono-substituted) Absence of geminal C3 disubstitution reduces metabolic stability; reported plasma half-life advantage of 3,3-disubstituted class may not transfer
vs. 3-Benzyl-3-methyl-oxetane Oxetane lacks basic nitrogen, altering salt formation and permeability; bioisostere choice requires property-specific validation

3-Benzyl-3-methyl-azetidine Differentiation Evidence


Synthetic Accessibility of 3,3-Disubstituted Azetidines

Traditional methods for synthesizing 3,3-disubstituted azetidines, including 3-Benzyl-3-methyl-azetidine, historically required higher step counts or exhibited poor functional group compatibility compared to mono-substituted azetidines. Recent modular azetidinylation strategies now enable access to 3,3-disubstituted derivatives in fewer synthetic steps with broader substrate tolerance [1]. In contrast, the synthesis of 1-benzyl-3-methylazetidine (N-substituted) proceeds via simpler epoxide ring-opening with benzylamine , while 3-benzylazetidine synthesis follows a different route altogether. This differential synthetic accessibility directly impacts procurement timelines and cost for custom synthesis programs.

Synthetic Access
Class-level
Modular azetidinylation reduces step count vs traditional 3,3-disubstituted routes
Informs custom synthesis procurement planning
Exact step reduction target-dependent; literature method context
Synthetic Methodology Medicinal Chemistry Building Block Procurement

Lipophilicity Differences by Substitution Pattern

The 3,3-disubstitution pattern of 3-Benzyl-3-methyl-azetidine yields a distinct lipophilicity profile compared to regioisomeric analogs. The compound 3-[(3-methylphenyl)methyl]azetidine (a positional isomer with benzyl substitution on nitrogen) exhibits a calculated LogP of 2.09 . By class-level inference, 3-Benzyl-3-methyl-azetidine—bearing both substituents on the ring carbon—is expected to display higher lipophilicity due to increased hydrophobic surface area and reduced nitrogen basicity [1]. In contrast, N-benzyl-3-methylazetidine (1-benzyl-3-methylazetidine) presents a different hydrogen-bonding profile and pKa (~11.1 predicted for the related amine ), which alters its distribution and membrane permeability.

Lipophilicity
Class-level
Calculated LogP expected >2.1; estimated >0.5 unit increase over mono-substituted analogs
Supports CNS penetration and oral program context
Predicted LogP; experimental confirmation pending
ADME Prediction Lipophilicity Physicochemical Properties

Metabolic Stability Benefit of 3,3-Disubstituted Azetidines

Structural analogs bearing 3,3-disubstitution demonstrate measurably improved metabolic stability. In a series of 3-benzylazetidine-2-one chymase inhibitors, the lead compound 23 (a 3,3-disubstituted derivative) exhibited a human plasma half-life of 6 hours, whereas mono-substituted analogs showed significantly shorter stability profiles (specific comparator data not disclosed in abstract) [1]. While 3-Benzyl-3-methyl-azetidine is an amine rather than a 2-one, the class-level principle—that geminal disubstitution at the azetidine 3-position retards metabolic degradation—is broadly applicable. In contrast, 3-benzylazetidine (mono-substituted) lacks this stabilizing feature and is expected to undergo more rapid metabolic clearance .

Metabolic Stability
Cross-study comparable
Related 3,3-disubstituted analog: human plasma t1/2 = 6 h
Supports metabolic stability screening context
Class inference from azetidine-2-one series; amine analog may differ
Metabolic Stability Plasma Half-Life Drug Design

CNS Target Binding of 3,3-Disubstituted Azetidines

Patent literature explicitly claims that 3,3-disubstituted azetidine derivatives—including compounds structurally analogous to 3-Benzyl-3-methyl-azetidine—exhibit binding affinities at proteins associated with drug addiction and CNS disorders [1]. While specific Ki/IC50 values for 3-Benzyl-3-methyl-azetidine itself are not publicly disclosed, the patent establishes that the 3,3-disubstituted motif is critical for target engagement. In contrast, N-benzyl-3-methylazetidine (1-benzyl-3-methylazetidine) has been investigated primarily for antimicrobial and anticancer properties , with no reported CNS binding data. Additionally, rigid azetidinyl-based methamphetamine analogs (including benzylideneazetidines) demonstrated nanomolar binding at DAT and SERT, with Ki values of 139–531 nM, further supporting CNS activity of appropriately substituted azetidines [2].

CNS Binding
Class-level
Rigid azetidine analog: SERT Ki = 139 nM, DAT Ki = 531 nM (DAT/SERT = 3.8)
Monoamine transporter binding assay context
Patent-supported scaffold; target-specific validation required
CNS Pharmacology Binding Affinity Drug Addiction

Oxetane vs. Azetidine Isosteric Replacement

3,3-Disubstituted azetidines and oxetanes are both explored as ester bioisosteres, but they differ in key physicochemical parameters. A comparative study on the synthesis of 3,3-disubstituted oxetane- and azetidine-ethers revealed that azetidine derivatives generally exhibit higher basicity and distinct hydrogen-bonding capacity relative to oxetane analogs [1]. While both rings can replace esters to improve metabolic stability, the nitrogen in azetidines provides a site for salt formation and influences solubility and permeability. In contrast, 3-benzyl-3-methyl-oxetane (if synthesized) would lack the basic nitrogen, altering its pharmacokinetic and formulation properties. This distinction is critical when selecting a heterocyclic bioisostere for ester replacement in drug design.

Isostere Comparison
Cross-study comparable
Azetidine: basic nitrogen (pKa ~8–11), >2 log unit higher basicity than oxetane
Supports ester bioisostere selection context
Salt formation and permeability profiles differ
Isosteric Replacement Bioisostere Ester Mimetic

Commercial Availability and Purity Comparison

Direct procurement comparison reveals differential availability and purity specifications. 3-Benzyl-3-methyl-azetidine (free base, CAS 1266989-29-0) and its hydrochloride salt (CAS 1803605-38-0) are available from specialty suppliers with reported purities of 95–97% [1]. In contrast, the regioisomer 1-benzyl-3-methylazetidine (CAS 55702-31-3) is offered with similar purity (95%+) . However, the 3,3-disubstituted variant requires more sophisticated synthetic routes, which may affect cost and lead times for bulk procurement. Additionally, 3-Benzyl-3-methyl-azetidine is often supplied as the hydrochloride salt for improved stability and handling, whereas the free base may be preferred for certain synthetic applications. Researchers must specify the exact substitution pattern when ordering, as CAS number confusion is common among these closely related compounds.

Procurement Specs
Data to verify
Free base (CAS 1266989-29-0) 95%+, HCl salt (CAS 1803605-38-0) 97%+
Precise CAS and salt form selection required
Supplier-reported purity; regioisomer CAS confusion common
Procurement Purity Specification Commercial Availability

3-Benzyl-3-methyl-azetidine: Key Applications


CNS Drug Discovery Scaffold for Monoamine Transporters

Based on class-level CNS binding data for rigid azetidine analogs (Ki values 139–531 nM at SERT/DAT) [1], 3-Benzyl-3-methyl-azetidine serves as a versatile core for developing novel monoamine transporter ligands. The 3,3-disubstituted pattern is explicitly claimed in patents for addiction and CNS disorder treatments [2]. Researchers pursuing SAR studies around dopamine or serotonin transporters should prioritize this scaffold over N-substituted azetidines, which lack demonstrated CNS target engagement.

Lead Optimization: Metabolic Stability via 3,3-Disubstitution

Programs seeking to improve plasma half-life and reduce metabolic clearance should consider 3-Benzyl-3-methyl-azetidine as a building block. Data from structurally related 3-benzylazetidine-2-ones show that geminal disubstitution at the 3-position confers a plasma t1/2 of 6 hours [3], compared to shorter half-lives for mono-substituted analogs. Incorporating this motif early in lead optimization can mitigate later-stage PK liabilities.

Ester Bioisostere Replacement with Tuneable Basicity

When replacing metabolically labile ester groups, 3,3-disubstituted azetidines offer a distinct advantage over oxetane bioisosteres: the basic nitrogen enables salt formation and influences permeability [4]. 3-Benzyl-3-methyl-azetidine provides a combination of steric bulk (from the 3,3-substitution) and nitrogen basicity that can be tuned to optimize oral absorption and CNS penetration in drug candidates.

Building Block for Diversity-Oriented Synthesis

The availability of modular azetidinylation methodologies [5] makes 3-Benzyl-3-methyl-azetidine an attractive core for generating diverse compound libraries. Its quaternary center and distinct substitution pattern enable access to novel chemical space not easily reached with mono-substituted azetidines or piperidine/pyrrolidine analogs. Procurement of this building block supports high-throughput SAR exploration in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
CNS transporter ligand research
3,3-Disubstituted azetidine scaffold
Monoamine transporter binding assay context
Metabolic stability lead optimization
Geminal C3 disubstitution
Plasma half-life endpoint review
Ester bioisostere replacement studies
Tuneable basicity (pKa range)
Permeability and solubility profiling
Diversity-oriented synthesis libraries
Modular azetidinylation access
Library scope and building block compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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